Coumarinic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

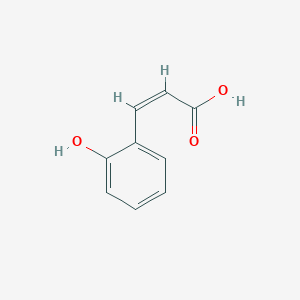

Coumaric acid, also known as 2-coumarinate or (Z)-form, belongs to the class of organic compounds known as hydroxycinnamic acids. Hydroxycinnamic acids are compounds containing an cinnamic acid where the benzene ring is hydroxylated. Coumaric acid is slightly soluble (in water) and a weakly acidic compound (based on its pKa). Coumaric acid has been detected in multiple biofluids, such as urine and blood. Within the cell, coumaric acid is primarily located in the cytoplasm. Coumaric acid can be converted into 2-(beta-D-glucosyloxy)-cis-cinnamic acid. Outside of the human body, coumaric acid can be found in pomegranate. This makes coumaric acid a potential biomarker for the consumption of this food product.

Cis-2-coumaric acid is the cis-isomer of 2-coumaric acid. It is a conjugate acid of a cis-2-coumarate.

Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory and Antioxidant Activities

Coumarinic acid, along with its derivatives, is known for its anti-inflammatory and antioxidant properties. Natural products like esculetin, fraxetin, daphnetin, and other coumarin derivatives inhibit key enzymes involved in inflammation, such as lipoxygenase and cycloxygenase, and also suppress the generation of reactive oxygen species (ROS) (Fylaktakidou et al., 2004). Additionally, coumarin compounds are recognized for their ability to interact with diverse enzymes and receptors, leading to various biological activities, including antioxidant effects (Annunziata et al., 2020).

Binding Mechanisms and Drug Development

The binding of coumarin derivatives with human serum albumin (HSA) has been studied, providing insights into the design of new therapeutic agents against various diseases. These studies show how coumarin derivatives interact with proteins and how these interactions can be harnessed for drug development (Garg et al., 2013).

Antiprotozoal Properties

Coumarinic acid derivatives demonstrate significant antiprotozoal activity. For instance, melilotoside, a coumarinic acid derivative, exhibits potent activity against Entamoeba histolytica and Giardia lamblia, supporting the traditional use of plants containing these compounds in treating gastrointestinal diseases (Calzada et al., 2003).

Synthesis and Improvement of Coumarinic Acid Derivatives

Research has been conducted on improving the synthesis of coumarin-based prodrugs, including those involving coumarinic acid. New methods have been developed for synthesizing these compounds more efficiently, which is crucial for the creation of new drugs and therapeutic agents (Zheng et al., 1999).

Application in Medicinal Chemistry

Coumarinic acid and its derivatives have a wide range of applications in medicinal chemistry. They are used in the treatment of various diseases due to their multiple biological activities, including acting as anticoagulant, anticancer, and anti-inflammatory agents. The chemical structure of coumarin compounds allows them to exert these effects by interacting with enzymes and receptors in organisms (Pereira et al., 2018).

Role in Radiation Therapy

Aqueous coumarinic acid has been investigated as a dosimeter for radiation therapy applications, converting to a highly fluorescent derivative upon irradiation. This property is used to measure the radiation-absorbed dose, demonstrating the versatility of coumarin compounds in medical applications (Collins et al., 1994).

Antioxidant Effects in Diabetic Conditions

Coumarin has been studied for its antioxidant role in diabetic conditions. In experiments involving diabetic rats, coumarin significantly reduced plasma glucose and lipid peroxides, suggesting its potential in managing diabetes-related oxidative stress (Rajarajeswari & Pari, 2011).

Anti-Inflammatory Properties in In Vivo and In Vitro Models

The anti-inflammatory properties of coumarins have been extensively studied using both in vivo and in vitro models. Coumarins have been shown to inhibit various inflammatory markers, including TNF and IL-6, suggesting their potential as anti-inflammatory therapeutic drugs (Mello & Frode, 2018).

Eigenschaften

CAS-Nummer |

495-79-4 |

|---|---|

Produktname |

Coumarinic acid |

Molekularformel |

C9H8O3 |

Molekulargewicht |

164.16 g/mol |

IUPAC-Name |

(Z)-3-(2-hydroxyphenyl)prop-2-enoic acid |

InChI |

InChI=1S/C9H8O3/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-6,10H,(H,11,12)/b6-5- |

InChI-Schlüssel |

PMOWTIHVNWZYFI-WAYWQWQTSA-N |

Isomerische SMILES |

C1=CC=C(C(=C1)/C=C\C(=O)O)O |

SMILES |

C1=CC=C(C(=C1)C=CC(=O)O)O |

Kanonische SMILES |

C1=CC=C(C(=C1)C=CC(=O)O)O |

Andere CAS-Nummern |

495-79-4 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-2-[(1-methyl-2-oxo-4-quinolinyl)oxy]acetamide](/img/structure/B1231428.png)

![1,7,7-trimethyl-9-oxo-N-(2-oxolanylmethyl)-8H-furo[3,2-f][1]benzopyran-2-carboxamide](/img/structure/B1231429.png)

![6-Amino-4-(2-ethoxy-4-hydroxyphenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B1231430.png)

![5-[5-Hydroxy-4-(3-oxooct-1-enyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoic acid](/img/structure/B1231431.png)

![[12-[3,9-Dimethyl-8-(3-methyl-4-oxopentyl)-1,7-dioxaspiro[5.5]undecan-2-yl]-5,9-dihydroxy-4-methoxy-2,8-dimethyl-7-oxotridecan-3-yl] 3-hydroxy-3-(4-methyl-2,5-dioxofuran-3-yl)propanoate](/img/structure/B1231432.png)

![N-[2-(4-morpholinyl)ethyl]-2-(4-propan-2-yloxyphenyl)-4-quinolinecarboxamide](/img/structure/B1231433.png)

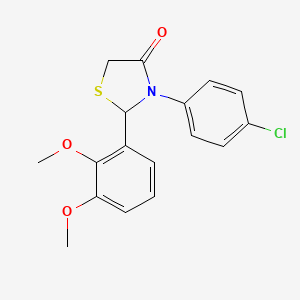

![[3-(2,3-Dihydroindol-1-ylsulfonyl)phenyl]-[4-(2-pyridinyl)-1-piperazinyl]methanone](/img/structure/B1231434.png)

![4-chloro-N-[1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-methylpropan-2-yl]benzenesulfonamide](/img/structure/B1231435.png)

![1-[(1,2-Dimethyl-5-indolyl)methyl]-3-(phenylmethyl)thiourea](/img/structure/B1231441.png)

![3-[Tris(hydroxymethyl)phosphonio]propanoic acid anion](/img/structure/B1231442.png)

![N-[2-(3',6',10,11b-tetramethyl-3-oxospiro[1,2,4,6,6a,6b,7,8,11,11a-decahydrobenzo[a]fluorene-9,2'-3,3a,5,6,7,7a-hexahydrofuro[3,2-b]pyridine]-4'-yl)ethyl]-6-(3-phenylpropanoylamino)hexanamide](/img/structure/B1231444.png)

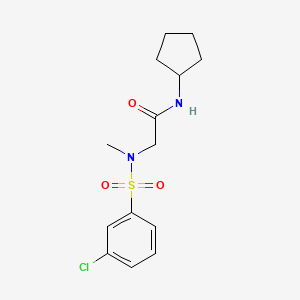

![N-[2-(4-methoxyphenyl)ethyl]-2-nitro-4-(1-pyrrolidinylsulfonyl)aniline](/img/structure/B1231450.png)